4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11F4N3O3S and its molecular weight is 365.3. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide generally involves multi-step organic synthesis. Initial steps might include the formation of intermediate compounds through reactions such as halogenation, nitration, or sulfonation. Final stages involve the incorporation of the pyridazinone moiety, fluoro group, and trifluoromethyl group through controlled reactions such as nucleophilic substitution and coupling reactions.
Industrial Production Methods: : In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors for improved efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and choice of solvents ensures higher purity and reduced costs.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of chemical reactions including, but not limited to, oxidation, reduction, and substitution. Oxidation and reduction reactions alter the oxidation state of the compound, affecting its reactivity and interaction with other molecules.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used. Reaction conditions like temperature, pH, and solvent choice (e.g., water, methanol) play a critical role in determining the outcome.
Major Products Formed: : Depending on the reaction type and conditions, major products can vary. For example, oxidation reactions might yield corresponding sulfonyl derivatives, while nucleophilic substitution can lead to modifications on the pyridazinone ring.
Scientific Research Applications
Chemistry: : Used in exploring new synthetic methodologies and reaction mechanisms.
Biology: : Acts as a probe in studying enzyme interactions and pathways, given its structural similarities to biological molecules.
Medicine: : Potential therapeutic agent or lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : Component in designing materials with unique properties such as enhanced thermal stability or specific reactivity profiles.
Mechanism of Action: The mechanism by which 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the natural substrate or inhibitor of an enzyme, leading to altered enzyme activity. Pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds: Compared to other compounds with similar structures, such as sulfonamides or pyridazinones, this compound stands out due to its unique combination of functional groups. This combination imparts specific reactivity and interaction profiles, making it a versatile compound for various applications. Similar compounds might include benzenesulfonamide derivatives or pyridazinone derivatives, which share structural similarities but differ in reactivity and application potential.
Properties
IUPAC Name |
4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O3S/c14-11-4-3-9(8-10(11)13(15,16)17)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVWJGOJFLPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.